ethyl 2-{[3-(2-bromophenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate
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Overview
Description
Ethyl 2-{[3-(2-bromophenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a bromophenoxy group, a trifluoromethyl group, and a chromenone core, making it a subject of interest in organic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{[3-(2-bromophenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate typically involves multiple steps:
Formation of the Chromenone Core: The chromenone core can be synthesized through a condensation reaction between a suitable phenol derivative and an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the Bromophenoxy Group: The bromophenoxy group is introduced via a nucleophilic substitution reaction, where a bromophenol reacts with the chromenone intermediate.
Addition of the Trifluoromethyl Group: The trifluoromethyl group is incorporated using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a base.
Esterification: The final step involves the esterification of the chromenone derivative with ethyl bromoacetate under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[3-(2-bromophenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group into an alcohol or to reduce the bromophenoxy group.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the bromophenoxy group or other reactive sites on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K₂CO₃) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Ethyl 2-{[3-(2-bromophenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition, receptor binding, and cellular assays.
Industry: It may be used in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism by which ethyl 2-{[3-(2-bromophenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding or inhibition. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(4-bromophenoxy)acetate: Similar in structure but lacks the chromenone core and trifluoromethyl group.
Ethyl 2-(2-bromophenoxy)acetate: Similar but without the chromenone core and trifluoromethyl group.
Ethyl 2-{[3-(2-chlorophenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate: Similar but with a chlorophenoxy group instead of a bromophenoxy group.
Uniqueness
Ethyl 2-{[3-(2-bromophenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate is unique due to the combination of its bromophenoxy group, trifluoromethyl group, and chromenone core. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C20H14BrF3O6 |
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Molecular Weight |
487.2 g/mol |
IUPAC Name |
ethyl 2-[3-(2-bromophenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetate |
InChI |
InChI=1S/C20H14BrF3O6/c1-2-27-16(25)10-28-11-7-8-12-15(9-11)30-19(20(22,23)24)18(17(12)26)29-14-6-4-3-5-13(14)21/h3-9H,2,10H2,1H3 |
InChI Key |
RISDWJVKWISQFB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COC1=CC2=C(C=C1)C(=O)C(=C(O2)C(F)(F)F)OC3=CC=CC=C3Br |
Origin of Product |
United States |
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